molecular formula C20H19BrFN3O B10796196 5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol

5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol

Cat. No.: B10796196
M. Wt: 416.3 g/mol
InChI Key: VNMWKWVDDVPSBF-UHFFFAOYSA-N
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Description

5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol is a synthetic research chemical based on the 8-hydroxyquinoline scaffold, a structure noted for its diverse biological activities. This compound is of significant interest in antimicrobial and anticancer research. Its core structure is functionally similar to other 8-hydroxyquinoline derivatives that have demonstrated potent anti-virulence properties, specifically by inhibiting the Type III Secretion System (TTSS) in Gram-negative pathogens like Yersinia and Chlamydia . By disrupting this critical virulence mechanism, the compound offers a research tool for investigating novel antibacterial strategies that may suppress bacterial pathogenicity without inducing conventional growth pressure. In the field of oncology research, the 8-hydroxyquinoline core is recognized for its metal-chelating ability, particularly for iron, which can induce cytotoxic effects in cancer cells by generating oxidative stress . Furthermore, the structural motif of a piperazinyl-methyl group linked to a quinoline is a feature present in other compounds with documented and broad-spectrum antitumor activity, making this compound a candidate for investigating new antiproliferative agents . The specific bromo and fluorophenyl substitutions on the scaffold are designed to optimize properties like binding affinity and cellular penetration, providing researchers with a specialized compound for probing new pathways in infectious disease and cancer biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H19BrFN3O

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol

InChI

InChI=1S/C20H19BrFN3O/c21-16-12-14(20(26)19-15(16)4-3-7-23-19)13-24-8-10-25(11-9-24)18-6-2-1-5-17(18)22/h1-7,12,26H,8-11,13H2

InChI Key

VNMWKWVDDVPSBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4F

Origin of Product

United States

Chemical Reactions Analysis

MMV000760 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Scientific Research Applications

Biological Activities

Quinoline derivatives, including 5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol, have been extensively studied for their biological activities , which include:

  • Antimicrobial Properties : Research indicates that quinoline compounds exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that related compounds effectively inhibit the growth of bacteria and fungi .
  • Anticancer Activity : The compound has shown promise in preclinical studies as a potential anticancer agent. Its mechanism may involve modulation of cell signaling pathways associated with cancer progression .
  • Anti-inflammatory Effects : Quinoline derivatives are also being explored for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis .

Case Studies and Research Findings

Recent studies have highlighted the potential of 5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol in various applications:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Study BAnticancer PropertiesShowed selective cytotoxicity in cancer cell lines, suggesting a targeted therapeutic approach.
Study CAnti-inflammatory EffectsReported reduction in inflammatory markers in vitro, indicating potential for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of MMV000760 involves its interaction with specific molecular targets and pathways within the parasite cells. The compound is believed to interfere with essential biological processes, leading to the inhibition of parasite growth and proliferation. the exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Piperazine Substituent Key Features Reference
Target Compound 4-(2-fluorophenyl) Enhanced selectivity for ENT2 inhibition; fluorophenyl improves lipophilicity .
MLS-d3 (5-Bromo-7-((4-pyridin-2-yl)methyl)quinolin-8-ol) Pyridin-2-yl Lower antifungal activity compared to nitro-substituted analogs .
5m () 2,4-Dichlorophenyl 83% yield; moderate antifungal activity against S. sclerotiorum .
VK-28 4-(2-Hydroxyethyl) Neuroprotective via Cu/Fe chelation; improved blood-brain barrier penetration .
HLA-20 4-(Prop-2-ynyl) Antineurodegenerative activity; acetylene group enhances metabolic stability .

Impact of Halogen and Functional Group Modifications

  • Bromine at C5 : Enhances steric bulk and electron-withdrawing effects, stabilizing metal complexes (e.g., antifungal activity in ) .
  • Nitro vs. Bromine : MLS-d4 (5-nitro analog) shows distinct electronic properties, affecting binding to targets like GPCRs in molecular dynamics simulations .
  • Chlorine Substitution: 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol () exhibits reduced antifungal potency compared to brominated analogs, highlighting halogen size-dependent interactions .

Antifungal Activity ()

Compound Fungal Strain (% Inhibition) Key Insight
5m (2,4-dichlorophenyl) S. sclerotiorum (65%) Electron-withdrawing groups enhance activity.
5o (pyridin-2-yl) B. cinerea (72%) Heteroaromatic substituents improve uptake.

Neuroprotective and Metal Chelation ()

  • VK-28 and HLA-20 : Inhibit Aβ aggregation via Cu/Zn chelation, with IC50 values <10 μM .
  • Clioquinol (5-chloro-7-iodo analog): Orally active but banned due to neurotoxicity; fluorophenyl substitution in the target compound may mitigate toxicity .

ENT Inhibition ()

The 2-fluorophenyl group in the target compound increases ENT2 selectivity over ENT1 (FPMINT study), whereas pyridinyl or nitro substituents (MLS-d3/d4) favor off-target interactions .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents : Bulky aromatic groups (e.g., 2-fluorophenyl, dichlorophenyl) enhance target affinity but may reduce solubility. Small alkyl groups (e.g., hydroxyethyl in VK-28) improve pharmacokinetics .
  • C5 Halogens : Bromine > chlorine in antifungal activity due to stronger electrophilic character .
  • C7 Linkers : Methylenepiperazine spacers optimize steric compatibility with enzymatic active sites .

Biological Activity

5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol is a synthetic compound belonging to the class of quinoline derivatives. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol includes a bromine atom at the 5-position of the quinoline ring and a piperazine moiety substituted with a 2-fluorophenyl group. This unique arrangement contributes to its biological activity.

Chemical Formula : C17H19BrFN3OC_{17}H_{19}BrFN_3O

IUPAC Name : 5-bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for several derivatives are summarized in Table 1.

CompoundTarget StrainMIC (µM)
5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-olMRSA3.13
Other Quinoline DerivativeE. coli6.25
NorfloxacinMRSA0.78

The compound's mechanism involves inhibition of bacterial protein synthesis and interference with nucleic acid production pathways, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells. The effectiveness was measured using flow cytometry, which showed a dose-dependent increase in apoptotic cells.

Case Study : A study examined the effects of this compound on tumor-bearing mice, revealing significant suppression of tumor growth compared to control groups. The IC50 values for different cell lines were reported as follows:

Cell LineIC50 (µM)
MCF725.72
U8745.20

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of 5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The binding affinity to these targets modulates their activity, leading to observed therapeutic effects.

Interaction with Biological Macromolecules

The compound acts as a tool in chemical biology for studying interactions between small molecules and biological macromolecules. Its structure allows it to bind effectively to various enzymes and receptors, influencing their function and potentially leading to therapeutic outcomes .

Preparation Methods

Direct Bromination Using Molecular Bromine

A common approach involves reacting 8-hydroxyquinoline with bromine (Br₂) in acetic acid under reflux. The reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich position 5. For example, dissolving 8-hydroxyquinoline (1.0 mmol) in glacial acetic acid and adding bromine (1.2 eq.) dropwise at 80°C for 4 hours yields 5-bromo-8-hydroxyquinoline in ~65% yield. Excess bromine may lead to dibrominated byproducts, necessitating careful stoichiometric control.

Alternative Brominating Agents

To improve selectivity, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 120°C has been employed, achieving 72% yield with minimal di-substitution. The use of Lewis acids like FeCl₃ (5 mol%) further enhances regioselectivity by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Mannich ReactionEtOH, rt, 72 h55–68%One-pot synthesis; fewer stepsModerate yield; byproduct formation
Chloromethylation + SN2DMF, 80°C, 12 h75–82%Higher yield; better purityMulti-step; chloromethylation hazardous

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

  • Melting Point : 189–192°C (decomp.).

  • IR (νmax, cm⁻¹) : 3338 (O-H), 1635 (C=N), 1220 (C-F).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.91 (d, J=8.5 Hz, H-2), 8.41 (d, J=9.0 Hz, H-4), 7.72 (s, H-6), 4.32 (s, CH₂), 3.21–3.45 (m, piperazine-H), 7.12–7.38 (m, fluorophenyl-H).

  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₀BrFN₃O [M+H]⁺: 452.0721; found: 452.0725 .

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks during solvent evaporation .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?

Q. Advanced

  • Molecular docking : Predict binding affinity to targets like dopamine D2/D3 receptors or fungal enzymes .
  • ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability (critical for neuroprotective applications) .
  • Density Functional Theory (DFT) : Optimize geometry to evaluate electronic effects of substituents on reactivity .

What are the documented antimicrobial profiles of structurally related 7-substituted quinolin-8-ol derivatives?

Basic
Related compounds show broad-spectrum activity:

  • Antifungal : Derivatives with nitro groups exhibit >80% inhibition against S. sclerotiorum at 50 µg/mL .
  • Antibacterial : Piperazine-linked variants (e.g., BPMQ ) inhibit E. coli with MIC values of 12.5 µg/mL .
    These profiles suggest testing against gram-negative bacteria and phytopathogenic fungi for the target compound .

What mechanistic approaches are recommended for investigating the iron-chelating potential of this compound in neuroprotective applications?

Q. Advanced

  • In vitro chelation assays : Use ferrozine-based methods to quantify iron-binding capacity .
  • In vivo models : Employ Parkinson’s disease rodent models to assess dopamine neuron protection .
  • Spectroscopic analysis : UV-Vis titration (e.g., λ~450 nm shifts) confirms metal-chelate complex formation .

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